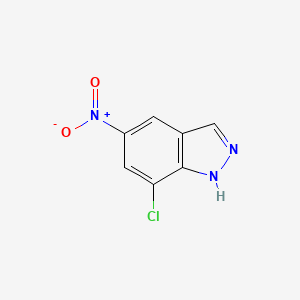

7-chloro-5-nitro-1H-indazole

Description

Significance of Nitrogen-Containing Heterocycles in Medicinal Chemistry and Drug Discovery

Nitrogen-containing heterocycles are fundamental building blocks in the world of medicinal chemistry and drug discovery. epo.orgvwr.comgoogle.comambeed.combldpharm.com These cyclic organic compounds, which incorporate at least one nitrogen atom within their ring structure, are integral to a vast array of biological processes. google.comambeed.comchemblink.com Their prevalence is underscored by the fact that a significant majority of FDA-approved drugs contain a nitrogen heterocycle. epo.orgambeed.comchemblink.comgoogle.com The unique electronic properties and the ability of the nitrogen atoms to form hydrogen bonds contribute to their successful interactions with biological targets such as enzymes and receptors. ambeed.com This makes them a favored scaffold in the design of new therapeutic agents. The structural diversity of nitrogen heterocycles allows for fine-tuning of a molecule's physicochemical properties, including solubility, lipophilicity, and metabolic stability, which are critical for drug efficacy. vwr.com

Overview of Indazole as a Privileged Scaffold

Within the diverse family of nitrogen-containing heterocycles, indazole, a bicyclic system consisting of a benzene (B151609) ring fused to a pyrazole (B372694) ring, holds a special status as a "privileged scaffold". This term is reserved for molecular frameworks that can bind to a variety of biological targets, making them highly valuable starting points for drug discovery programs. The indazole core is found in numerous compounds with a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Its rigid, planar structure provides a defined orientation for substituent groups, facilitating specific interactions with target proteins.

The history of indazole chemistry dates back to the late 19th century. Emil Fischer, a Nobel laureate, was among the pioneers who first described the indazole ring system. Early synthetic methods often involved intramolecular cyclization reactions. Over the decades, a plethora of synthetic routes have been developed, reflecting the growing importance of this scaffold in various fields of chemistry. These methods range from classical condensation reactions to modern transition-metal-catalyzed cross-coupling reactions, offering chemists a versatile toolbox for the construction of diverse indazole derivatives.

Introduction to Substituted Indazole Derivatives in Academic Inquiry

The true versatility of the indazole scaffold is realized through the introduction of various substituents onto its core structure. The nature and position of these substituents can dramatically influence the compound's physical, chemical, and biological properties. Academic and industrial research has extensively explored the synthesis and evaluation of a vast library of substituted indazoles, leading to the discovery of numerous compounds with potent and selective activities.

Among the myriad of possible substitutions, halo- (containing halogen atoms like chlorine or bromine) and nitro- (containing a -NO2 group) substituted indazoles have garnered significant attention. Halogen atoms can modulate a molecule's lipophilicity and metabolic stability, and they can also participate in halogen bonding, a type of non-covalent interaction that can enhance binding to target proteins. The nitro group is a strong electron-withdrawing group that can significantly alter the electronic properties of the indazole ring. Furthermore, the nitro group can be chemically reduced to an amino group, providing a handle for further functionalization. Research has shown that the introduction of these groups can lead to compounds with interesting biological activities, including enzyme inhibition.

The compound at the center of this article, 7-chloro-5-nitro-1H-indazole , is a prime example of a specifically substituted indazole. The chlorine atom at position 7 and the nitro group at position 5 create a unique electronic and steric environment. This specific arrangement has implications for its reactivity and its utility as a building block in the synthesis of more complex molecules, particularly in the development of kinase inhibitors. The following table outlines some of the key chemical properties of this compound.

| Property | Value | Source/Determination Method |

| Molecular Formula | C₇H₄ClN₃O₂ | |

| Molecular Weight | 197.58 g/mol | PubChem |

| CAS Number | 74209-22-6 | chemBlink |

| Appearance | Likely a solid at room temperature | Inferred from related compounds |

| Reactivity | The nitro group can be reduced to an amine. The chloro and nitro groups influence the electronic properties of the indazole ring. | European Journal of Medicinal Chemistry, 2017, vol. 131, p. 1 - 13 |

| Applications | Intermediate in the synthesis of kinase inhibitors. | WO2014157687A1, EP3743420B1 |

The distinct substitution pattern of this compound makes it a valuable tool for medicinal chemists. For example, it has been used as a starting material in the synthesis of novel compounds targeting spleen tyrosine kinase (Syk), a protein involved in various diseases, including cancer and autoimmune disorders. In one patented synthetic route, this compound is first protected at the N1 position before undergoing further chemical modifications. Another patent describes the bromination of this compound at the 3-position, highlighting the reactivity of the pyrazole ring. These examples underscore the importance of this specific isomer in the generation of new and potentially therapeutic molecules.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-chloro-5-nitro-1H-indazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClN3O2/c8-6-2-5(11(12)13)1-4-3-9-10-7(4)6/h1-3H,(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMEJTHJTNCGFPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1C=NN2)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74209-22-6 | |

| Record name | 7-chloro-5-nitro-1H-indazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Research on Biological Activities and Mechanisms of Action of 7 Chloro 5 Nitro 1h Indazole Derivatives

Pharmacological Profile of Indazole Derivatives

The indazole nucleus, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is a prominent scaffold in medicinal chemistry. nih.gov Synthetic compounds incorporating this structure exhibit a vast array of pharmacological activities. nih.gov Indazole derivatives have been extensively investigated and developed for their potential therapeutic applications, which include anticancer, antimicrobial, anti-inflammatory, anti-HIV, and antihypertensive properties. orientjchem.orgnih.gov The versatility of the indazole ring allows for substitutions at various positions, leading to a large number of derivatives with diverse biological functions. mdpi.com This structural adaptability has made the indazole core a privileged framework in modern drug design and discovery. orientjchem.org

Anticancer Research

The indazole scaffold is a core component of numerous compounds with significant anticancer activity. nih.gov This has led to the successful development and clinical use of several indazole-based drugs for treating various cancers, including lung, breast, colon, and prostate cancer. nih.gov Marketed anticancer agents such as Pazopanib (a multi-kinase inhibitor), Niraparib (a PARP1/PARP2 inhibitor), and Axitinib (a VEGFR inhibitor) all feature the indazole nucleus, underscoring its importance in oncology. nih.govmdpi.com Research continues to focus on designing novel indazole derivatives with improved efficacy and selectivity against different cancer cell lines. mdpi.com

Kinase Inhibition

A primary mechanism through which indazole derivatives exert their anticancer effects is the inhibition of protein kinases. nih.gov Kinases are crucial enzymes that regulate numerous cellular processes, including growth, proliferation, and survival; their dysregulation is a hallmark of cancer. nih.gov Indazole-based compounds have been developed as potent inhibitors of various specific kinases, such as tyrosine kinases and serine/threonine kinases. nih.govresearchgate.net For instance, derivatives have been designed to target Phosphoinositide 3-kinase (PI3K), Tyrosine Threonine Kinase (TTK), and Glycogen Synthase Kinase-3 (GSK-3), all of which are implicated in cancer progression. nih.gov The 1H-indazole-3-amine structure, in particular, has been identified as an effective fragment for binding to the hinge region of tyrosine kinases. mdpi.com

| Compound Class/Derivative | Target Kinase | Reported Activity (IC₅₀) | Reference |

|---|---|---|---|

| Indazole-substituted morpholino-triazine (Compound 92h) | PI3K | 0.06 µM | nih.gov |

| 3-(4-(heterocyclic)phenyl)-1H-indazole-5-carboxamide (Compound 93a) | TTK | 0.0029 µM | nih.gov |

| 1H-indazole-3-carboxamide (Compound 50) | GSK-3β | 0.35 µM | nih.gov |

Modulation of Apoptotic Pathways

Inducing apoptosis, or programmed cell death, is a key strategy for anticancer therapies. The inability of cancer cells to undergo apoptosis is a major factor in tumor development and resistance to treatment. researchgate.net Research has shown that derivatives of chloro-substituted heterocyclic compounds can induce apoptosis in cancer cells. For example, certain 7-chloroquinoline (B30040) derivatives have been shown to trigger significant apoptotic cell death, particularly in triple-negative breast cancer cells. nih.govul.iemdpi.com This pro-apoptotic activity is often associated with the compound's ability to cause DNA/RNA damage and cell cycle arrest. ul.iemdpi.com Furthermore, derivatives of 3-chloro-6-nitro-1H-indazole have been studied for their ability to induce apoptosis in pathogenic protozoa, highlighting the potential of the chloro-nitro-indazole scaffold to trigger programmed cell death pathways. nih.gov

Regulation of Nitric Oxide (NO) Levels and Tumor Microenvironments

Nitric oxide (NO) is a critical signaling molecule with multifaceted roles in cancer biology. Its effect can be either pro- or anti-tumoral depending on its concentration, location, and the cellular context. Nitric Oxide Synthase (NOS) is the enzyme responsible for NO production. Certain indazole derivatives, particularly those with a nitro group substitution, are known inhibitors of NOS. nih.gov 7-Nitroindazole (B13768) (7-NI) is a well-characterized, potent inhibitor of neuronal NOS. nih.govnih.gov Studies on related substituted indazoles have demonstrated that both chloro and nitro substitutions contribute to NOS inhibitory activity. nih.gov For instance, 3-chloro-5-nitroindazole has been shown to inhibit rat cerebellar NOS. nih.gov By inhibiting NOS, these compounds can reduce the levels of NO, which may in turn modulate the tumor microenvironment, affecting processes like angiogenesis and immune response. The precise impact of 7-chloro-5-nitro-1H-indazole derivatives on NO levels within the tumor microenvironment remains an area for further investigation.

| Compound | NOS Inhibition (IC₅₀) | Reference |

|---|---|---|

| 7-Nitro indazole | 0.9 µM | nih.gov |

| 6-Nitro indazole | 31.6 µM | nih.gov |

| 5-Nitro indazole | 47.3 µM | nih.gov |

| 3-Chloro indazole | 100.0 µM | nih.gov |

| 3-Chloro 5-nitro indazole | 158.4 µM | nih.gov |

Microtubule Targeting Agents

Microtubules are essential components of the cytoskeleton involved in cell division, making them a prime target for anticancer drugs. mdpi.com A significant body of research has focused on developing indazole derivatives as microtubule-targeting agents. mdpi.comnih.gov These compounds often act as microtubule destabilizers by binding to the colchicine (B1669291) binding site on β-tubulin, which inhibits tubulin polymerization and leads to mitotic arrest and subsequent apoptosis. researchgate.netnih.gov Structure-activity relationship studies have revealed that certain substitutions, such as a 3,4,5-trimethoxyphenyl group on the indazole scaffold, are crucial for potent activity at the colchicine binding site. researchgate.netbohrium.com Several indazole derivatives have demonstrated extremely potent antiproliferative activity in the nanomolar range through this mechanism. researchgate.netmdpi.comnih.gov

| Compound Class | Reported Activity (IC₅₀) | Mechanism | Reference |

|---|---|---|---|

| Indazole Derivative 6 | 0.6 - 0.9 nM | Targets colchicine binding site | researchgate.netnih.gov |

| Indazole Derivative 7 | 0.6 - 0.9 nM | Targets colchicine binding site | researchgate.netnih.gov |

| Indazole Derivative 30/31/37 | ~1 nM | Potent microtubule inhibitors | researchgate.netnih.gov |

| Indazole Derivative 8/38 | ~2 nM | Potent microtubule inhibitors | researchgate.netnih.gov |

Antimicrobial Properties

The indazole framework is present in many compounds demonstrating a broad spectrum of antimicrobial activities. orientjchem.org Derivatives have been synthesized and tested against various bacterial and fungal strains, with some showing moderate to good inhibitory activity. orientjchem.org The presence of a nitro group (NO₂) is a known feature in many bioactive molecules with antimicrobial effects. encyclopedia.pub Nitroaromatic compounds can be reduced within microbial cells to produce toxic intermediates that damage DNA and lead to cell death. encyclopedia.pub Research into specific chloro-nitro substituted indazoles has confirmed their antimicrobial potential. For example, a series of 3-chloro-6-nitro-1H-indazole derivatives were synthesized and evaluated for their antileishmanial activity, a type of protozoan parasite. nih.gov Several of these derivatives exhibited strong to moderate activity against Leishmania infantum, indicating that the this compound core structure is a promising scaffold for developing novel antimicrobial agents. nih.gov Furthermore, the presence of a chloro group on other heterocyclic scaffolds, such as benzothiazole, has been shown to enhance antibacterial activity. nih.gov

Antibacterial Activity (e.g., L. bacillus, S. aureus, E. coli, P. florescensa)

The antibacterial potential of indazole derivatives, particularly those with nitro substitutions, has been a subject of significant research. Studies have shown that these compounds can exhibit inhibitory effects against a range of both Gram-positive and Gram-negative bacteria. For instance, certain 1H-indazole-based derivatives have demonstrated notable activity against Staphylococcus aureus and Escherichia coli. nih.gov The introduction of specific functional groups, such as a fluorine atom at the para position of a benzyl (B1604629) group, has been shown to enhance antibacterial efficacy against these bacteria. nih.gov

In the broader context of imidazole-containing compounds, which share structural similarities with indazoles, various hybrids and conjugates have been synthesized and evaluated for their antibacterial properties. nih.gov Many of these have shown promising results against strains like Staphylococcus aureus and Escherichia coli. nih.gov For example, quinolone/imidazole (B134444) hybrids have exhibited good antibacterial activity, with some derivatives showing potent effects against Gram-negative bacteria like P. aeruginosa. nih.gov While specific data on this compound derivatives against Lactobacillus bacillus and Pseudomonas fluorescens is limited in the reviewed literature, the demonstrated activity of related nitro-heterocyclic compounds against common pathogenic bacteria underscores the potential of this chemical class. The structural features of these molecules, including the nitro group and halogen substitutions, are often key to their mechanism of action, which can involve the inhibition of essential bacterial enzymes or interference with DNA synthesis. nih.gov

Antifungal Activity (e.g., A. niger, P. chrysogenum)

Derivatives of 5-nitro-1H-indazole have been investigated for their antifungal properties, showing notable efficacy against common fungal pathogens. In one study, a series of 5-nitro indazole acetamides were synthesized and evaluated for their activity against Aspergillus niger and Candida albicans. Several of these compounds demonstrated significant zones of inhibition and minimum inhibitory concentration (MIC) values of 50 μg/mL against both fungal strains, which were comparable to the standard antifungal drug Fluconazole. The research suggested that substitutions such as ethyl and methoxy (B1213986) groups on the aniline (B41778) ring of the acetamides contributed to their antifungal potency, likely due to favorable interactions with fungal target proteins.

While direct studies on the antifungal activity of this compound derivatives against Penicillium chrysogenum are not extensively detailed in the available literature, the activity of related substituted 8-quinolinols has been explored. For example, 5,7-dichloro and 5,7-dibromo-2-methyl-8-quinolinol were found to be the most fungitoxic among a series of tested compounds against fungi including Aspergillus niger. nih.gov This highlights the potential role of halogen and nitro groups in enhancing antifungal activity. The structural relationship between these compounds and nitro-indazoles suggests that the this compound scaffold could serve as a promising foundation for the development of new antifungal agents.

Antiparasitic Activity

Trypanocidal Activity (e.g., Trypanosoma cruzi)

Derivatives of 5-nitroindazole (B105863) have emerged as a promising class of compounds in the search for new treatments for Chagas disease, caused by the parasite Trypanosoma cruzi. Research has demonstrated that these molecules can exhibit potent trypanocidal activity, often superior to the reference drug benznidazole (B1666585). In one study, a series of eleven 5-nitroindazole derivatives were synthesized and tested in vitro against the epimastigote forms of T. cruzi. Several of these compounds displayed significantly better trypanocidal profiles, with IC50 values ranging from 1.00 to 8.75 µM, compared to benznidazole's IC50 of 25.22 µM. researchgate.net

Notably, some of these derivatives showed high selectivity for the parasite with low cytotoxicity against mammalian fibroblast cells. researchgate.net Further testing against the intracellular amastigote form of T. cruzi revealed that while not as potent as benznidazole (IC50 = 0.57 µM), all tested compounds had remarkable IC50 values below 7 µM. researchgate.net The presence of electron-withdrawing substituents, particularly fluorine, on the N-2 benzyl moiety was found to have a positive impact on the trypanocidal activity. researchgate.net The mechanism of action for such nitro-compounds is believed to involve the reduction of the nitro group by parasitic nitroreductases, leading to the formation of reactive metabolites that induce oxidative stress and damage parasite macromolecules, ultimately causing cell death.

Antileishmanial Activity (e.g., Leishmania infantum, L. tropica, L. major)

The this compound scaffold and its related derivatives have been the focus of significant research into new antileishmanial agents. Studies have shown that the inhibitory potency of these compounds can be species-dependent. For instance, a series of 3-chloro-6-nitro-1H-indazole derivatives were tested against three Leishmania species: L. infantum, L. tropica, and L. major. While most of the compounds showed no activity against L. tropica and L. major, seven of the derivatives exhibited strong to moderate activity against L. infantum. nih.gov

In another study, twenty 2-benzyl-5-nitroindazolin-3-one derivatives were evaluated for their in vitro activity against Leishmania amazonensis. nih.gov Eight of these compounds showed a selectivity index greater than 10 and a 50% inhibitory concentration of less than 1 µM against the promastigote stage. nih.gov Four of these were as active as Amphotericin B against intracellular amastigotes. nih.gov The structure-activity relationship analysis indicated that hydrophilic fragments substituted at position 1 of the 2-benzyl-5-nitroindazolin-3-one core played a key role in improving the selectivity profile of this series of compounds. nih.gov These findings underscore the potential of nitro-indazole derivatives as a basis for the development of novel and selective antileishmanial drugs.

Anti-inflammatory Applications

Indazole and its derivatives, including those with nitro substitutions, have demonstrated significant anti-inflammatory properties. The mechanism of action for these compounds is believed to involve the inhibition of key inflammatory mediators. Studies have shown that indazole derivatives can inhibit cyclooxygenase-2 (COX-2), an enzyme responsible for the production of pro-inflammatory prostaglandins. researchgate.net In one study, the IC50 of different indazoles to inhibit COX-2 ranged from 12.32 to 23.42 μM. researchgate.net

Furthermore, these compounds have been observed to suppress the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1β (IL-1β). researchgate.net Indazole and its derivatives have shown a concentration-dependent inhibitory effect on TNF-α. researchgate.net The anti-inflammatory effects of these compounds are also attributed to their ability to scavenge reactive oxygen species, thereby reducing oxidative stress which is a key component of the inflammatory response. researchgate.netresearchgate.net For instance, 7-nitroindazole has been noted for its ability to selectively inhibit neuronal nitric oxide synthase, which plays a role in inflammatory processes. nih.gov These findings suggest that this compound derivatives could be valuable candidates for the development of new anti-inflammatory therapies.

Anti-HIV Research

In the quest for novel therapeutics against the Human Immunodeficiency Virus (HIV), various heterocyclic compounds, including derivatives of indazole and the structurally related imidazole, have been explored. The primary target for many of these investigations is the HIV reverse transcriptase (RT) enzyme, which is crucial for viral replication. A number of nitroimidazole derivatives have been synthesized and evaluated as non-nucleoside reverse transcriptase inhibitors (NNRTIs).

In one such study, a series of 5-substituted piperazinyl-4-nitroimidazole derivatives were synthesized and tested for their anti-HIV-1 and anti-HIV-2 activity in MT-4 cells. While many of the synthesized compounds did not show significant activity, this line of research highlights the ongoing effort to identify new chemical scaffolds that can effectively inhibit HIV replication. The core concept involves designing molecules that can bind to the allosteric site of the RT enzyme, thereby inducing a conformational change that renders the enzyme inactive. Although specific research focusing solely on this compound derivatives in anti-HIV applications is not extensively detailed, the broader investigation into nitro-heterocyclic compounds as NNRTIs suggests that this chemical structure could serve as a template for the design of new anti-retroviral agents.

Neurodegenerative Disorders Research

Research into the specific effects of this compound on neurodegenerative disorders is not well-documented. However, the broader class of nitroindazole derivatives, particularly 7-nitroindazole, has been investigated for its potential neuroprotective properties. These effects are largely attributed to the inhibition of neuronal nitric oxide synthase (nNOS). Overproduction of nitric oxide (NO) by nNOS is implicated in the pathophysiology of several neurodegenerative conditions, contributing to excitotoxicity and neuronal damage.

Studies on 7-nitroindazole have demonstrated its ability to confer neuroprotection in models of global cerebral ischemia. nih.gov This protection is linked to the reduction of excessive NO production, which can otherwise lead to the formation of damaging reactive nitrogen species. nih.gov Given that this compound shares the nitro-substituted indazole core, it is plausible that it may exhibit similar nNOS inhibitory activity, a hypothesis that awaits experimental verification.

Cardiovascular Disease Research

Direct research on the cardiovascular effects of this compound is limited. The following subsections discuss the activities of related indazole derivatives, which may provide a framework for potential future investigations into this compound.

Vasorelaxant and Anti-aggregatory Activity via NO Release and cGMP Modulation

There is no specific evidence to suggest that this compound acts as a nitric oxide (NO) donor to induce vasorelaxation or inhibit platelet aggregation. In contrast, the related compound 7-nitroindazole is a known inhibitor of NO synthesis. nih.gov However, other classes of heterocyclic N-oxides have been shown to release NO and subsequently stimulate soluble guanylate cyclase (sGC), leading to increased cyclic guanosine (B1672433) monophosphate (cGMP) levels, which in turn mediates vasorelaxation and inhibits platelet aggregation. nih.gov For example, furoxan derivatives have demonstrated potent sGC-dependent vasorelaxant activity. nih.gov The potential for this compound to act through such a mechanism remains to be explored.

Anti-hypertrophic Effects

Studies on 7-nitroindazole have indicated that it can exert anti-hypertrophic effects on the heart and reduce the wall thickness of the thoracic aorta and carotid arteries. nih.gov This effect is thought to be related to its inhibition of nNOS. However, long-term treatment with 7-nitroindazole has been associated with adverse effects, including pressure-independent cardiac hypotrophy. nih.gov The specific anti-hypertrophic potential of this compound has not been reported.

Structure-Activity Relationship (SAR) Studies

The biological activity of nitro-substituted heterocyclic compounds is significantly influenced by the position of the nitro group and the nature of other substituents on the ring system.

Impact of Nitro Group Position (e.g., 5-nitro vs. 7-nitro) on Biological Efficacy

The position of the nitro group on the indazole ring is a critical determinant of its biological activity, particularly its ability to inhibit nitric oxide synthase. Research has shown that compounds with a nitro group at the 7-position of the indazole ring are potent inhibitors of nNOS. nih.gov In contrast, indazole derivatives with a nitro group at the 5-position have been found to be significantly less effective or inactive as nNOS inhibitors. nih.gov

The following table summarizes the key differences in the biological activities of 5-nitro and 7-nitro indazole derivatives based on available literature.

| Feature | 5-Nitroindazole Derivatives | 7-Nitroindazole Derivatives |

| nNOS Inhibition | Generally weak or inactive nih.gov | Potent inhibitors nih.gov |

| Neuroprotective Activity | Not well-established | Demonstrated in ischemia models nih.gov |

| Anti-hypertrophic Effects | Not reported | Observed in cardiac and vascular tissue nih.gov |

| Effect on Cardiovascular Biomarkers | Not reported | Reduces ADMA and homocysteine levels nih.gov |

Influence of Halogen Substitution (e.g., Chlorine) on Activity

The presence and position of halogen atoms, such as chlorine, on the indazole scaffold or its substituted moieties can significantly modulate the biological activity of the resulting derivatives. Structure-activity relationship (SAR) studies on related chloro-nitro-indazole derivatives have provided insights into the role of halogenation. For instance, in a series of 3-chloro-6-nitro-1H-indazole derivatives tested for antileishmanial activity, the addition of a chlorine atom at the para-position of a phenyl group on an isoxazole (B147169) side chain was shown to enhance potency.

This enhanced activity is attributed to specific molecular interactions within the target enzyme's active site. The chlorine atom can participate in additional stabilizing interactions, such as with the carbonyl group of amino acid residues like ALA159 in the trypanothione (B104310) reductase (TryR) enzyme. nih.gov This interaction provides extra stability to the ligand-enzyme complex, which may explain the heightened biological effect compared to non-halogenated analogues. nih.gov The inhibitory efficacy of indazole derivatives can, therefore, be significantly influenced by the strategic placement of halogen substituents. nih.gov

Role of N-Alkylation and Other Substitutions on Activity and Selectivity

The indazole core contains two nitrogen atoms (N1 and N2) that can be substituted, typically through N-alkylation. However, direct alkylation of the 1H-indazole scaffold often results in a mixture of N1 and N2-substituted products, which can be challenging to separate and may exhibit different biological profiles. researchgate.netnih.gov The regioselectivity of this reaction—whether the alkyl group attaches to N1 or N2—is heavily influenced by the electronic and steric effects of other substituents on the indazole ring. researchgate.net

Research has shown that electron-withdrawing groups at the C-7 position of the indazole ring have a profound directing effect. Specifically, a nitro (NO2) group at the C-7 position has been found to confer excellent N-2 regioselectivity, achieving ≥96% in some cases. researchgate.net This directing effect is crucial for the controlled synthesis of specific N-2 substituted derivatives of this compound, allowing for the exploration of their selective biological activities. The ability to predictably synthesize either the N1 or N2 isomer is vital for developing compounds with desired selectivity and potency. nih.gov

| Substituent on Indazole Ring | Observed Regioselectivity | Reference |

|---|---|---|

| C-7 NO2 | Excellent N-2 selectivity (≥ 96%) | researchgate.net |

| C-7 CO2Me | Excellent N-2 selectivity (≥ 96%) | researchgate.net |

| C-3 carboxymethyl | Excellent N-1 selectivity (> 99%) | researchgate.net |

| C-3 tert-butyl | Excellent N-1 selectivity (> 99%) | researchgate.net |

Molecular Mechanisms and Target Identification

Understanding the precise molecular mechanisms and identifying the biological targets of this compound derivatives are critical for their development as therapeutic agents. Research has employed a combination of biological assays and computational studies to elucidate these pathways.

Interaction with Specific Molecular Targets

Derivatives based on the chloro-nitro-indazole scaffold have been investigated for their ability to inhibit specific enzymes essential for pathogen survival. One such key target is trypanothione reductase (TryR) , an enzyme crucial for the redox metabolism of parasites like Leishmania infantum. nih.govtandfonline.com This enzyme is vital for the parasite's defense against oxidative stress. By inhibiting TryR, these compounds can disrupt this protective mechanism, leading to parasite death. nih.gov The indazole nucleus is a significant heterocyclic framework in medicinal chemistry, and its derivatives have been specifically targeted against TryR in several studies. nih.govnih.gov

Bioreduction of the Nitro Group and Reactive Intermediates

The 5-nitro group is a key feature of the this compound structure and is believed to be crucial for its mechanism of action, a common paradigm for nitroaromatic compounds in medicinal chemistry. This group can undergo bioreduction in biological systems, a process often catalyzed by nitroreductase enzymes. chemrxiv.org

Binding to Receptors and Enzymes and Modulation of Cellular Pathways

The biological activity of this compound derivatives stems from their specific binding to enzymes and the subsequent modulation of cellular pathways. In the context of their antileishmanial activity, derivatives of the closely related 3-chloro-6-nitro-1H-indazole have been shown to bind within the active site of TryR. nih.gov

This binding is stabilized by a network of hydrophilic and hydrophobic interactions with the enzyme's active site residues. nih.gov For example, interactions have been noted with amino acids such as ALA159. nih.gov By inhibiting TryR, these compounds disrupt the trypanothione-based antioxidant system of the parasite. This leads to an accumulation of reactive oxygen species, inducing oxidative stress and ultimately triggering apoptosis or cell death in the parasite. nih.gov This demonstrates a clear link from molecular binding to the disruption of a vital cellular pathway.

Molecular Docking Studies and Computational Predictions

To visualize and predict how these compounds interact with their molecular targets, researchers extensively use computational methods like molecular docking. nih.govnih.gov These studies provide valuable insights into the binding modes and affinities of the indazole derivatives within the active site of an enzyme like TryR. nih.gov

Molecular docking simulations on 3-chloro-6-nitro-1H-indazole derivatives have successfully predicted their binding orientations and have helped to rationalize their observed biological activities. nih.govtandfonline.com The results, often presented as binding energies, indicate the stability of the ligand-enzyme complex. These computational predictions align well with experimental findings and are instrumental in guiding the rational design of new, more potent inhibitors. nih.gov

| Compound Derivative* | Target Enzyme | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| Derivative 4 | Trypanothione Reductase (TryR) | -9.15 | GLY158, ALA159, THR335 | nih.govtandfonline.com |

| Derivative 5 | Trypanothione Reductase (TryR) | -9.74 | GLY158, ALA159, THR335 | nih.govtandfonline.com |

| Derivative 11 | Trypanothione Reductase (TryR) | -9.52 | GLY158, ALA159, THR335 | nih.govtandfonline.com |

| Derivative 13 | Trypanothione Reductase (TryR) | -9.69 | GLY158, ALA159, THR335 | nih.govtandfonline.com |

*Note: Derivatives are based on the 3-chloro-6-nitro-1H-indazole scaffold as described in the cited literature. nih.govtandfonline.com

Enzyme Inhibition Profiles (e.g., NOS, protein kinase C, HDAC6, TryR)

Derivatives of this compound have been investigated for their potential to inhibit various enzymes, a key mechanism underpinning their therapeutic potential. The core indazole structure, particularly when substituted with electron-withdrawing groups like nitro and chloro moieties, serves as a versatile scaffold for designing targeted enzyme inhibitors. Research has primarily focused on its interaction with enzymes involved in cellular signaling, redox homeostasis, and parasitic life cycles.

Nitric Oxide Synthase (NOS) Inhibition

The indazole nucleus is a well-established inhibitor of nitric oxide synthase (NOS), an enzyme crucial for the production of nitric oxide, a key signaling molecule. Nitration of the indazole ring, particularly at positions 5, 6, and 7, has been shown to progressively increase inhibitory potency. nih.gov

Research on rat cerebellar NOS has provided specific inhibitory data for various substituted indazoles. While direct data for this compound is not extensively detailed in the available literature, studies on the closely related compound, 3-chloro-5-nitro-indazole, demonstrate concentration-dependent inhibition of the enzyme. nih.gov The inhibitory activity of this and other related indazole derivatives highlights the importance of both the chloro and nitro substitutions on the indazole ring for NOS interaction. The inhibition by 7-nitro-indazole (7-NI) has been identified as competitive with respect to the L-arginine substrate. nih.gov

| Compound | Target Enzyme | IC₅₀ (µM) | Reference |

|---|---|---|---|

| 3-chloro-5-nitro-indazole | Rat Cerebellar NOS | 158.4 ± 2.1 | nih.gov |

| 7-nitro-indazole | Rat Cerebellar NOS | 0.9 ± 0.1 | nih.gov |

| 6-nitro-indazole | Rat Cerebellar NOS | 31.6 ± 3.4 | nih.gov |

| 5-nitro-indazole | Rat Cerebellar NOS | 47.3 ± 2.3 | nih.gov |

| 3-chloro-indazole | Rat Cerebellar NOS | 100.0 ± 5.5 | nih.gov |

Protein Kinase C (PKC) Inhibition

The indazole core is recognized as a valuable pharmacophore in the development of various protein kinase inhibitors. nih.govrsc.org Protein kinases are pivotal in cellular signal transduction pathways, and their dysregulation is linked to diseases like cancer. While numerous indazole derivatives have been synthesized and evaluated as inhibitors of a wide range of kinases, including tyrosine kinases and serine/threonine kinases, specific research detailing the inhibitory profile of this compound or its close derivatives against Protein Kinase C (PKC) is not extensively documented in current literature. The focus has been on other kinase targets such as VEGFR-2 and PI3K. nih.gov

HDAC6 Inhibition

Histone deacetylases (HDACs) are a class of enzymes that play a critical role in gene expression and regulation, making them an important target in cancer therapy. Some novel derivatives of indazole have been explored as HDAC inhibitors. For instance, N-hydroxypropenamides containing an indazole moiety have been synthesized and shown to possess potent HDAC inhibitory activity, with some compounds exhibiting selectivity for HDAC6. rsc.org However, these compounds represent a different subclass of indazole derivatives. Currently, there is a lack of specific research findings on the direct inhibitory effects of this compound derivatives on HDAC6.

Trypanothione Reductase (TryR) Inhibition

Trypanothione reductase (TryR) is a crucial enzyme for the survival of trypanosomatid parasites, such as Leishmania, as it is central to their unique redox metabolism. This enzyme is absent in humans, making it a highly selective target for antiparasitic drug development. nih.gov

Derivatives of 3-chloro-6-nitro-1H-indazole have been synthesized and evaluated for their antileishmanial activity, which is attributed to the inhibition of TryR. nih.gov Molecular docking studies have shown that these compounds can bind stably within the active site of the Leishmania TryR enzyme. The inhibitory potency of these derivatives varies depending on the specific substitutions on the indazole core and the Leishmania species being targeted. nih.gov For example, certain triazole-containing derivatives of 3-chloro-6-nitro-1H-indazole have demonstrated significant inhibitory activity against Leishmania infantum. nih.gov

| Compound Derivative (from 3-chloro-6-nitro-1H-indazole) | Target Species | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Compound 4 | L. infantum | 5.53 | nih.gov |

| Compound 5 | L. infantum | 4.00 | nih.gov |

| Compound 11 | L. infantum | 6.00 | nih.gov |

| Compound 11 | L. tropica | 76.00 | nih.gov |

| Compound 13 | L. major | 38.00 | nih.gov |

| Compound 13 | L. tropica | 186.00 | nih.gov |

Computational and Theoretical Investigations of 7 Chloro 5 Nitro 1h Indazole Systems

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the molecular properties of nitro-substituted indazole systems.

DFT studies are crucial for mapping the electron density distribution across the 7-chloro-5-nitro-1H-indazole molecule. The presence of two strong electron-withdrawing groups, the nitro group at the C5 position and the chlorine atom at the C7 position, significantly influences the electronic landscape. These groups pull electron density away from the bicyclic indazole ring system, creating regions of electrophilicity.

Calculations, such as those performed at the B3LYP/6-311++G(d,p) level of theory for analogous nitroindazoles, can provide a detailed picture of the molecular orbitals (HOMO and LUMO) and electrostatic potential. acs.orgsemanticscholar.org This information is vital for predicting the molecule's reactivity. For instance, the nitro group is typically the primary site for reduction processes. DFT calculations can model the step-wise reduction of the nitro group to nitroso, hydroxylamino, and ultimately amino functionalities, providing thermodynamic and kinetic data for these transformations.

Indazole and its derivatives can exist in two tautomeric forms: the 1H- and 2H-tautomers. Computational studies on the parent indazole molecule have shown that the 1H-tautomer is thermodynamically more stable than the 2H-tautomer by approximately 15 kJ·mol⁻¹. nih.gov

For substituted indazoles, the position of this tautomeric equilibrium can be influenced by the electronic nature and position of the substituents. In the closely related compound 7-nitro-1H-indazole, NMR studies in DMSO-d6 revealed the presence of two tautomers. semanticscholar.orgresearchgate.net The major form (94%) was identified as the 2H-tautomer, while the 1H-tautomer was the minor component (6%). semanticscholar.orgresearchgate.net This experimental observation is supported by Gauge-Invariant Atomic Orbital (GIAO) calculations, which help in the assignment of NMR signals to specific tautomers. semanticscholar.org These findings suggest that for this compound, a similar equilibrium between the 1H and 2H tautomers is likely, with the relative populations being sensitive to both the solvent and the electronic effects of the chloro and nitro substituents.

Spectroscopic Analysis and Interpretations

Spectroscopic techniques provide experimental data that complements and validates theoretical calculations, offering a comprehensive understanding of the molecule's structure and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is a fundamental tool for the structural elucidation of this compound. The chemical shifts in both ¹H and ¹³C NMR spectra are heavily influenced by the electron-withdrawing nitro and chloro groups. nih.gov

¹H NMR: The aromatic region of the ¹H NMR spectrum is expected to show distinct signals for the protons on the indazole ring. The powerful deshielding effect of the nitro group at C5 would cause the adjacent proton at C4 and the proton at C6 to shift significantly downfield. The NH proton signal is typically broad and its chemical shift is highly dependent on solvent and concentration; in analogous 7-nitro-1H-indazole, this proton resonates far downfield (around 14-15 ppm in DMSO-d6), indicative of its acidic nature and potential involvement in hydrogen bonding. semanticscholar.orgresearchgate.net

¹³C NMR: In the ¹³C NMR spectrum, the carbons directly attached to the electron-withdrawing groups (C5-NO₂ and C7-Cl) are expected to show significant shifts. The carbon bearing the nitro group (C5) would be highly deshielded. The other carbons in the aromatic system will also have their chemical shifts modulated by the combined electronic effects of the substituents. nih.gov DFT calculations, specifically GIAO calculations, are often used to predict and confirm the assignment of carbon signals. acs.orgnih.gov

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| H-3 | ~8.3 - 8.6 | ~135 - 138 |

| H-4 | ~8.7 - 9.0 | ~120 - 123 |

| H-6 | ~8.4 - 8.7 | ~118 - 121 |

| NH | >13 (Solvent dependent) | N/A |

| C-3 | N/A | ~135 - 138 |

| C-3a | N/A | ~122 - 125 |

| C-4 | N/A | ~120 - 123 |

| C-5 | N/A | ~142 - 145 |

| C-6 | N/A | ~118 - 121 |

| C-7 | N/A | ~128 - 132 |

| C-7a | N/A | ~140 - 143 |

Note: The values in the table are estimates based on data from analogous nitro- and chloro-substituted indazoles and general substituent effects in aromatic systems.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by absorption bands corresponding to its specific functional groups. Key vibrational modes include:

N-H Stretch: A broad absorption band is expected in the region of 3100-3400 cm⁻¹, characteristic of the N-H group involved in hydrogen bonding.

Aromatic C-H Stretch: Signals typically appear just above 3000 cm⁻¹.

NO₂ Stretches: Two strong and distinct bands are anticipated: one for the asymmetric stretch (around 1500-1550 cm⁻¹) and another for the symmetric stretch (around 1300-1350 cm⁻¹). These are characteristic absorptions for nitroaromatic compounds.

C=C and C=N Stretches: Multiple bands in the 1400-1620 cm⁻¹ region correspond to the stretching vibrations within the fused aromatic ring system.

C-Cl Stretch: A moderate to strong absorption in the fingerprint region, typically below 850 cm⁻¹, is expected for the C-Cl bond.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H | Stretch | 3100 - 3400 | Medium, Broad |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium to Weak |

| NO₂ | Asymmetric Stretch | 1500 - 1550 | Strong |

| NO₂ | Symmetric Stretch | 1300 - 1350 | Strong |

| C=C / C=N | Ring Stretch | 1400 - 1620 | Medium to Strong |

| C-Cl | Stretch | < 850 | Medium to Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound (C₇H₄ClN₃O₂), the calculated molecular weight is approximately 197.58 g/mol . achmem.com

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺). A key feature will be the isotopic pattern caused by the chlorine atom. There will be two peaks for the molecular ion: one for the molecule containing the ³⁵Cl isotope (M⁺) and another, approximately one-third the intensity, for the molecule containing the ³⁷Cl isotope (M+2⁺).

Common fragmentation pathways for nitroaromatic compounds include the loss of nitro (NO₂) and nitroso (NO) groups. Therefore, fragment ions corresponding to [M-NO₂]⁺ and [M-NO]⁺ are anticipated. Subsequent fragmentation would involve the breakdown of the indazole ring structure.

Electron Spin Resonance (ESR) Spectroscopy

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals. nih.govscribd.comresearchgate.net In the context of 5-nitroindazole (B105863) derivatives, ESR spectroscopy is instrumental for studying the nitro anion radicals (R-NO₂•⁻) that are formed during electrochemical reduction. nih.gov

Nitro anion radicals of 5-nitroindazole derivatives, generated by electrolytic reduction in dimethyl sulfoxide (B87167) (DMSO), have been measured and analyzed using ESR spectroscopy. nih.gov The resulting ESR spectrum provides information about the interaction between the unpaired electron and surrounding magnetic nuclei, which helps in characterizing the electronic structure and distribution of the radical. scribd.com This technique is highly specific and allows for the non-destructive assessment of paramagnetic materials. nih.gov The analysis of these radicals is significant as the biological activities of many nitro compounds are linked to the generation of such free radicals through the reduction of the nitro group. scielo.br

Electrochemical Studies

Electrochemical methods are vital for probing the redox behavior of this compound, particularly the reduction of its nitro group. These studies help elucidate reaction mechanisms and the influence of molecular structure on reactivity.

Cyclic Voltammetry for Nitro Group Reduction

Cyclic voltammetry is a primary electrochemical technique used to study the reduction of nitro compounds. researchgate.net For 5-nitroindazole derivatives studied in DMSO, cyclic voltammetry reveals the process of nitro group reduction. nih.gov Typically, the electrochemical reduction of a nitroaromatic compound in an aprotic medium involves a first reversible one-electron transfer to form a stable nitro anion radical (R-NO₂•⁻). scielo.brresearchgate.net

Table 1: Electrochemical Data for a Representative 5-Nitroindazole Derivative

| Parameter | Value | Conditions |

| First Reduction Potential (Epc1) | -1.1 V to -1.3 V (vs. Ag/AgCl) | DMSO, Glassy Carbon Electrode |

| Mechanism | Reversible one-electron transfer | Formation of nitro anion radical |

Influence of Substituents on Electrochemical Processes

Substituents on the indazole ring significantly impact the electrochemical properties. The presence and position of electron-withdrawing groups, such as the nitro (-NO₂) and chloro (-Cl) groups in this compound, are expected to influence the reduction potential.

Electron-withdrawing groups generally make the reduction of the nitro group occur at less negative potentials, meaning the process is more facile. mdpi.com This is because they stabilize the resulting nitro anion radical. The position of the substituent is also critical. For instance, studies on nitro-substituted benzenesulfonyl chlorides show that the electron transfer mechanism can change from a stepwise process to a concerted one depending on whether the nitro group is in the meta, ortho, or para position. scholaris.ca The chlorine atom at the 7-position and the nitro group at the 5-position in this compound both withdraw electron density from the aromatic system, which would facilitate the initial one-electron reduction of the nitro group. The specific positioning affects the orbital overlap and the stability of the intermediate radical anion. scholaris.ca

Molecular Modeling and Simulation

Computational chemistry provides a powerful lens for examining the structural and interactive properties of this compound at the molecular level.

Conformational Analysis and Spatial Configuration

Theoretical calculations are employed to determine the most stable conformation and geometric parameters of the molecule. For substituted indazoles, the planarity of the bicyclic ring system is a key feature. The presence of substituents like the chloro and nitro groups can introduce minor distortions. Computational models can predict bond lengths, bond angles, and dihedral angles. For example, in a related substituted aniline (B41778), the dihedral angle between two rings was found to be 52.65 (10)°. researchgate.net Such analyses for this compound would clarify the spatial relationship between the indazole ring and the nitro group, which is crucial for understanding its reactivity and intermolecular interactions.

Hydrogen Bonding and Intermolecular Interactions

The this compound molecule possesses sites for hydrogen bonding, which are critical in defining its crystal structure and interactions with other molecules. The indazole ring contains an N-H group that can act as a hydrogen bond donor. The nitro group's oxygen atoms are potent hydrogen bond acceptors. researchgate.net

Derivatization Strategies and Analogue Design for Enhanced Bioactivity

Rational Design of Indazole Derivatives

The biological potential of indazoles can be amplified by the introduction of various functional groups. acgpubs.org The presence of chloro and nitro groups on the 7-chloro-5-nitro-1H-indazole core already provides a unique electronic and steric profile, but further derivatization is a key strategy for developing new bioactive candidates. The insertion of chemically reactive groups, such as substituted chloroformates and sulfonyl chlorides, has been a focused area of research. acgpubs.org

Key functional groups that have been successfully incorporated into nitroindazole scaffolds to enhance bioactivity include:

Sulfonamides (-SO₂NHR): The sulfonamide moiety is a well-established pharmacophore found in a wide range of therapeutic agents. mdpi.comijarsct.co.in Its inclusion can improve binding to target enzymes and modulate the physicochemical properties of the parent molecule. mdpi.com

Carbamates (-OC(O)NHR): Carbamates are recognized for their chemical stability and ability to act as peptide bond surrogates in medicinal chemistry, which can enhance cell membrane permeability. acs.org

Triazoles: These five-membered heterocyclic rings can act as linkers and are known to participate in hydrogen bonding, dipole-dipole, and π-stacking interactions, which can lead to high-affinity binding with biological targets. nih.gov

The strategic placement of these and other functional groups allows for the fine-tuning of a molecule's properties to achieve desired biological effects.

Structure-activity relationship (SAR) studies are crucial for optimizing the bioactivity of indazole derivatives. These studies involve synthesizing a series of analogues with systematic variations in their structure and evaluating how these changes affect their biological potency.

For instance, in studies on related 3-chloro-6-nitro-1H-indazole derivatives, the nature of the substituent group (R) was found to be a critical determinant of antileishmanial activity. nih.gov The inhibitory potency was shown to be dependent not only on the core skeleton but also on the specific functional groups attached. nih.gov Molecular docking studies have further elucidated these relationships by predicting the binding modes of active derivatives with their target enzymes, such as trypanothione (B104310) reductase. nih.gov This combined approach of synthesis, biological testing, and computational modeling allows for the identification of key structural features required for activity and guides the design of more potent analogues.

Synthesis of Specific Classes of Derivatives

The synthesis of derivatives based on the this compound scaffold involves various chemical reactions targeting the nitrogen atoms of the indazole ring or other reactive sites.

The nitrogen at the N-1 position of the indazole ring is a common site for substitution. N-alkylation and N-arylation can lead to derivatives with altered solubility, stability, and biological activity. For example, the synthesis of N-substituted derivatives of 5-nitroindazole (B105863) has been achieved by reacting the parent indazole with various sulfonyl chlorides or chloroformates in the presence of a base. acgpubs.orgmdpi.com A typical procedure involves dissolving the nitroindazole in a solvent like N,N-dimethylformamide (DMF), adding a base such as sodium hydride (NaH) to form the corresponding sodium salt, and then introducing the desired electrophile (e.g., a sulfonyl chloride) to yield the N-1 substituted product. mdpi.com

Sulfonamide and carbamate (B1207046) derivatives of nitroindazoles have been synthesized and shown to possess significant antimicrobial activities. acgpubs.org

Synthesis of Sulfonamides: The synthesis of 1-(substituted sulfonyl)-5-nitro-1H-indazole derivatives can be accomplished by reacting 5-nitro-1H-indazole with various sulfonyl chlorides in the presence of sodium hydride and a suitable solvent. acgpubs.org For example, reacting 5-nitroindazole with 2-chloro-5-methoxybenzene-1-sulfonyl chloride in dry DMF with NaH yields 1-((2-chloro-5-methoxyphenyl)sulfonyl)-5-nitro-1H-indazole. mdpi.com The reaction progress is typically monitored by thin-layer chromatography (TLC). mdpi.com

Synthesis of Carbamates: Carbamate derivatives are prepared by reacting the nitroindazole with different alkyl or aryl chloroformates. acgpubs.org This reaction also typically proceeds in the presence of a base to deprotonate the indazole nitrogen, facilitating the nucleophilic attack on the chloroformate. acgpubs.org The resulting crude products for both sulfonamides and carbamates are often purified using silica (B1680970) gel column chromatography. acgpubs.org

The table below summarizes a series of synthesized sulfonamide and carbamate derivatives based on the 5-nitro-1H-indazole core, which demonstrates the types of modifications that could be applied to this compound.

| Compound ID | Derivative Class | Substituent Group | Reported Bioactivity |

|---|---|---|---|

| 9a | Sulfonamide | 4-Chloro-3-nitrophenylsulfonyl | High antibacterial and good antifungal activity acgpubs.org |

| 9d | Sulfonamide | 2-Nitrophenylsulfonyl | Good antifungal activity acgpubs.org |

| 9e | Sulfonamide | 4-Methyl-3-nitrophenylsulfonyl | Significant activity against A. niger acgpubs.org |

| 9f | Carbamate | Ethyl | High antibacterial and good antifungal activity acgpubs.org |

| 9h | Carbamate | Propyl | Significant activity against P. chrysogenum acgpubs.org |

| 9j | Carbamate | Benzyl (B1604629) | Good antibacterial and antifungal activity acgpubs.org |

Triazole-containing compounds are often synthesized using "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. mdpi.com This method provides a highly efficient and regioselective pathway to 1,4-disubstituted 1,2,3-triazoles. nih.govnih.gov

In the context of indazole derivatization, a synthetic strategy could involve first introducing an alkyne-containing side chain onto the this compound core. This alkynylated intermediate would then be reacted with a suitable organic azide (B81097) in the presence of a copper(I) catalyst to form the desired triazole derivative. nih.govfrontiersin.org This approach has been used to synthesize 1,2,3-triazolyl methyl-6-nitro-1H-indazole derivatives, demonstrating the feasibility of incorporating a triazole moiety into the indazole framework. nih.gov The unique features of the triazole ring, such as its ability to form hydrogen bonds and engage in dipole-dipole interactions, make it an attractive functional group for enhancing binding affinity to biological targets. nih.gov

Impact of Substituent Position and Electronic Effects on Biological Activity

The biological activity of indazole derivatives is significantly influenced by the position and electronic nature of their substituents. The placement of electron-withdrawing groups, such as the nitro (NO₂) and chloro (Cl) groups on the this compound ring system, plays a crucial role in its chemical reactivity and interaction with biological targets.

The reactivity of nitro-1H-indazoles is dependent on the position of the nitro group. For instance, a study on the reaction of various nitro-1H-indazoles with formaldehyde (B43269) showed that indazole itself, along with the 4-nitro, 5-nitro, and 6-nitro isomers, readily react to form 1-substituted derivatives. In contrast, 7-nitro-1H-indazole was found to be unreactive under the same conditions, highlighting the electronic influence of the substituent's position on the N-H bond of the pyrazole (B372694) ring. This differential reactivity can be attributed to the electron-withdrawing nature of the nitro group, which affects the nucleophilicity of the indazole nitrogen atoms.

In the case of this compound, both the chloro and nitro groups are electron-withdrawing. The nitro group at the 5-position significantly lowers the electron density of the benzene (B151609) ring, while the chloro group at the 7-position further contributes to this effect. These electronic properties are critical for the molecule's ability to participate in interactions such as hydrogen bonding and π-stacking with target proteins.

A comparative analysis with a positional isomer, 3-chloro-6-nitro-1H-indazole, reveals the importance of substituent placement on biological activity. A study on derivatives of 3-chloro-6-nitro-1H-indazole demonstrated their potential as antileishmanial agents. The inhibitory efficacy of these derivatives was found to be dependent on the nature of the rings attached to the indazole core, with triazole-containing derivatives showing greater potency than those with oxazoline (B21484) or oxazole (B20620) rings. This suggests that while the core chloro-nitro-indazole structure provides a foundation for activity, the modifications at other positions are crucial for optimizing target-specific interactions. The difference in the positions of the chloro and nitro groups between the 7,5-substituted and 3,6-substituted isomers will inherently alter the molecule's dipole moment, surface electrostatic potential, and accessibility for derivatization, thereby influencing its biological profile.

The electronic effects of substituents also govern the potential for derivatization. For example, the presence of the nitro group can facilitate certain chemical transformations, such as reduction to an amino group, which can then be further modified to introduce a wide range of functionalities and explore structure-activity relationships (SAR).

Table 1: Comparison of Related Chloro-Nitro-Indazole Scaffolds

| Compound | Substituent Positions | Known Biological Activity/Reactivity | Reference |

|---|---|---|---|

| This compound | Chloro at C7, Nitro at C5 | Serves as a chemical intermediate. | |

| 3-chloro-6-nitro-1H-indazole | Chloro at C3, Nitro at C6 | Derivatives exhibit antileishmanial activity. | |

| 7-nitro-1H-indazole | Nitro at C7 | Unreactive in certain N-substitution reactions. | |

| 5-nitro-1H-indazole | Nitro at C5 | Reactive in N-substitution reactions. |

Fragment-Based Drug Design Approaches

Fragment-Based Drug Design (FBDD) is a powerful strategy in modern drug discovery that involves screening small, low-molecular-weight compounds (fragments) for weak binding to a biological target. Once a binding fragment is identified, it is then optimized and grown into a more potent lead compound. The indazole scaffold is a well-established and valuable fragment in FBDD due to its favorable properties, including its rigid bicyclic structure, which provides a well-defined vector for chemical elaboration, and its ability to form key hydrogen bond interactions with protein targets.

While this compound itself has not been explicitly detailed as a starting fragment in published FBDD campaigns, its structural motifs are present in more complex molecules that have been developed through such approaches. The indazole core is a common feature in many kinase inhibitors and other therapeutic agents.

For instance, a fragment-based approach was successfully used to identify indazole-based inhibitors of the AXL kinase, a receptor tyrosine kinase implicated in cancer. In this study, an indazole fragment hit was identified through screening and subsequently optimized to yield a potent inhibitor. Similarly, fragment-based discovery has led to the development of hydroxy-indazole-carboxamides as novel inhibitors of Hsp90, a molecular chaperone that is a target in cancer therapy. The process involved identifying an initial indazole fragment through docking and biochemical assays, followed by structure-guided optimization to improve affinity and cellular activity.

The potential of this compound as a fragment lies in its unique substitution pattern. The chloro and nitro groups provide specific electronic and steric features that can be exploited for binding to a target. The chloro group can occupy small hydrophobic pockets and the nitro group can act as a hydrogen bond acceptor. These substituents also offer handles for synthetic modification during the fragment evolution process. A fragment-to-lead campaign starting with or incorporating the this compound scaffold could involve:

Fragment Screening: Testing this compound for binding to a specific biological target using biophysical techniques such as X-ray crystallography, Nuclear Magnetic Resonance (NMR), or Surface Plasmon Resonance (SPR).

Structure-Guided Growth: If binding is confirmed, the crystal structure of the fragment-target complex would reveal vectors for synthetic elaboration. For example, modifications could be made at the N1 position of the pyrazole ring to extend into nearby pockets of the binding site.

Fragment Merging or Linking: If other fragments are found to bind in adjacent sites, this compound could be linked to these fragments to create a larger, more potent molecule.

The success of indazole derivatives in numerous FBDD programs underscores the utility of this scaffold. The specific substitution pattern of this compound provides a distinct starting point for the design of novel bioactive compounds.

Table 2: Examples of Indazole-Based Fragments in Drug Discovery

| Target | Initial Fragment Type | Resulting Inhibitor Class | Reference |

|---|---|---|---|

| AXL Kinase | Indazole | Potent indazole-based AXL inhibitors | |

| Hsp90 | Hydroxy-indazole-carboxamide | 3-benzylindazole derivatives |

Applications in Advanced Medicinal Chemistry and Chemical Biology

Design and Synthesis of Chemical Probes for Cellular and Molecular Mechanisms

Chemical probes are highly selective small molecules used to study the function of proteins and biological pathways in cellular and in vivo systems. nih.gov The indazole scaffold is a common feature in the design of such probes, particularly for targeting protein kinases. nih.gov The structure of 7-chloro-5-nitro-1H-indazole provides a rigid core that can be strategically functionalized to create potent and selective modulators of specific protein targets.

The synthetic versatility of the this compound scaffold allows for the systematic modification of its structure to optimize binding affinity and selectivity for a target protein. Medicinal chemistry campaigns often involve iterative cycles of designing, synthesizing, and testing derivatives to meet the stringent criteria required for a high-quality chemical probe. nih.gov The chlorine and nitro groups on the indazole ring influence the molecule's electronic properties and can serve as synthetic handles for introducing new functionalities, enabling the development of probes tailored to investigate specific biological questions. biosynth.comlongdom.org

Development of Novel Therapeutic Agents

The indazole core is present in a number of commercially available drugs, highlighting its importance in pharmaceutical development. nih.govnih.gov Compounds built upon the indazole framework have shown a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antihypertensive effects. nih.govnih.gov this compound serves as a valuable starting material for the synthesis of these novel therapeutic agents, with its substituents providing opportunities to fine-tune the pharmacological profile of the resulting molecules. biosynth.comlongdom.org

Preclinical and Clinical Drug Development

The journey from a promising chemical scaffold to a marketed drug involves extensive preclinical and clinical development. Preclinical studies in laboratory and animal models are essential to evaluate the safety, efficacy, pharmacokinetics, and toxicology of a drug candidate before it can be advanced to human trials. researchgate.net

While specific preclinical or clinical data for direct derivatives of this compound are not extensively documented in publicly available literature, the broader class of indazole-containing compounds is well-represented in the drug development pipeline. For instance, the indazole derivative ARRY-371797, a selective p38α kinase inhibitor, has undergone clinical trials for LMNA-related dilated cardiomyopathy. nih.gov This demonstrates the potential for compounds derived from the indazole scaffold to progress through the rigorous stages of drug development. The development of any new agent based on the this compound core would follow a similar path, beginning with in vitro and in vivo studies to establish a proof of concept for its therapeutic utility.

Therapeutic Potential Across Various Disease Areas

Derivatives synthesized from indazole scaffolds have demonstrated therapeutic potential across a wide spectrum of diseases, including cancer, inflammatory disorders, and infectious diseases. nih.govnih.govnih.gov The specific substitutions on the indazole ring play a critical role in determining the biological activity.

Anticancer Activity: The indazole moiety is a key component of several approved anticancer drugs, such as Axitinib and Pazopanib. nih.gov Research has shown that various substituted indazole derivatives exhibit potent antitumor activities. nih.gov For example, studies on curcumin-indazole analogs have demonstrated cytotoxic effects against various cancer cell lines, including breast (MCF-7), cervical (HeLa), and colorectal (WiDr) cancer. japsonline.com The this compound structure can be used as a starting point to generate novel compounds for evaluation as potential anticancer agents. longdom.org

Anti-inflammatory Activity: Indazole and its derivatives have been investigated for their anti-inflammatory properties. nih.gov Studies have shown that these compounds can inhibit key mediators of the inflammatory response, such as cyclooxygenase-2 (COX-2) and pro-inflammatory cytokines. nih.govresearchgate.net The development of new anti-inflammatory drugs with improved side-effect profiles is an ongoing area of research, and the this compound scaffold offers a platform for creating novel modulators of inflammatory pathways. semanticscholar.org

Antiparasitic Activity: Nitro-substituted indazoles have shown significant promise as agents against various parasites. Derivatives of 3-chloro-6-nitro-1H-indazole, an isomer of the subject compound, have been synthesized and evaluated as potent antileishmanial candidates, showing activity against Leishmania infantum. nih.gov Similarly, other 5-nitroindazole (B105863) derivatives have been explored for their activity against Trypanosoma cruzi and Leishmania amazonensis. nih.govresearchgate.net These findings suggest that the this compound core is a highly relevant scaffold for the discovery of new treatments for parasitic diseases.

| Derivative Class | Disease Area | Example Activity | Reference |

| Curcumin-Indazole Analogs | Cancer | Cytotoxic against WiDr colorectal cancer cells (IC50 = 27.20 µM for one derivative). | japsonline.com |

| 5-Aminoindazole | Inflammation | Showed up to 83.09% inhibition of carrageenan-induced paw edema in rats. | nih.govresearchgate.net |

| 3-chloro-6-nitro-1H-indazole Derivatives | Parasitic Diseases | Active against L. infantum with IC50 values as low as 4 µM. | nih.gov |

| 5-Nitroindazole Derivatives | Parasitic Diseases | Active against L. amazonensis amastigotes with IC50 values as low as 0.46 µM. | researchgate.net |

This table presents data for derivatives of the broader indazole and nitroindazole class to illustrate therapeutic potential.

Role in Target Validation and Pathway Elucidation

A crucial step in modern drug discovery is the identification and validation of biological targets that are critical for disease processes. Chemical probes and selective inhibitors are invaluable tools for this purpose. The indazole scaffold has been successfully employed to develop potent inhibitors of various enzyme families, particularly protein kinases, which are key regulators of cellular signaling pathways. nih.govnih.gov

By designing derivatives of this compound that selectively inhibit a specific kinase, researchers can probe the biological consequences of blocking that enzyme's activity. This helps to validate the kinase as a potential drug target and to elucidate its role in cellular pathways. For instance, indazole-based inhibitors have been developed for Fibroblast Growth Factor Receptors (FGFRs) and Epidermal Growth Factor Receptor (EGFR), both of which are important targets in oncology. nih.gov The structure-activity relationship (SAR) data generated from these studies, which detail how chemical modifications affect inhibitory activity, are crucial for understanding how the molecules interact with their targets and for designing more potent and selective drugs. nih.gov

Future Directions in Indazole-Based Drug Discovery

The indazole scaffold continues to be a fertile ground for drug discovery. Future research will likely focus on leveraging new synthetic methodologies to create more complex and diverse indazole-based molecules. longdom.org The ongoing exploration of the biological activities of these novel compounds will undoubtedly uncover new therapeutic opportunities. As our understanding of disease biology deepens, there will be a continuing need to develop novel indazole derivatives that can modulate newly identified targets. nih.govlongdom.org

Exploration of More Diverse Bioactive Moieties

A key strategy for advancing indazole-based drug discovery is the incorporation of diverse bioactive moieties onto the core scaffold. longdom.orgnih.gov The functional groups on this compound allow for its use in a variety of chemical reactions, including multicomponent reactions, to build a wide range of derivatives. nih.govmdpi.com For example, the indazole core has been combined with other heterocyclic systems like triazoles and isoxazoles to create hybrid molecules with unique biological profiles, such as enhanced antileishmanial activity. nih.govnih.gov This approach of molecular hybridization, combining the structural features of different pharmacophores, is a powerful method for generating novel chemical entities with improved potency, selectivity, and pharmacokinetic properties. nih.gov The continued exploration of new chemical space by synthesizing diverse derivatives of this compound holds great promise for the future of drug discovery. longdom.orglongdom.org

Deeper Insights into Mechanisms of Action

While the precise molecular mechanisms of this compound are not exhaustively detailed in dedicated literature, a comprehensive understanding can be constructed by examining the well-documented activities of structurally similar indazole derivatives. The bioactivity of the indazole scaffold is significantly influenced by the nature and position of its substituents. The presence of a halogen (chloro) at the C7 position and a potent electron-withdrawing nitro group at the C5 position on the benzene (B151609) ring of this compound suggests several plausible mechanisms of action, primarily centered around enzyme inhibition. The following sections explore these potential mechanisms based on robust evidence from analogous compounds.

Inhibition of Protein Kinases

The indazole nucleus is recognized as a "privileged scaffold" in medicinal chemistry, particularly for the development of protein kinase inhibitors. nih.govdntb.gov.ua Kinases are crucial enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of diseases like cancer. The indazole structure acts as an effective hinge-binding motif, enabling it to anchor within the ATP-binding pocket of various kinases, thereby blocking their catalytic activity. nih.gov

Numerous indazole derivatives have been developed as specific kinase inhibitors. nih.govnih.gov For instance, compounds with the indazole core are known to target key signaling kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is critical for angiogenesis (the formation of new blood vessels) in tumors. nih.gov The general mechanism involves the indazole's nitrogen atoms forming hydrogen bonds with the "hinge region" of the kinase, a critical interaction for potent inhibition. The substituents on the indazole ring then explore adjacent hydrophobic pockets to enhance binding affinity and selectivity. Given this precedent, it is highly probable that this compound could function as a precursor or fragment for the design of inhibitors targeting various protein kinases.

| Indazole Derivative Class | Target Kinase | Reported Activity | Reference |

|---|---|---|---|

| Indazole-based compounds | VEGFR-2 | Potent inhibition (e.g., IC50 = 1.24 nM for compound 30) | nih.gov |

| 3-Aminoindazole derivatives | Anaplastic Lymphoma Kinase (ALK) | High activity (e.g., Entrectinib IC50 = 12 nM) | nih.gov |

| Indazole-pyrimidine hybrids | VEGFR-2 | Substitution patterns modulate inhibitory properties | nih.gov |

| 3-Substituted 1H-indazoles | Indoleamine 2,3-dioxygenase 1 (IDO1) | Potent inhibition (e.g., IC50 = 720 nM) | nih.gov |

Inhibition of Nitric Oxide Synthase (NOS)